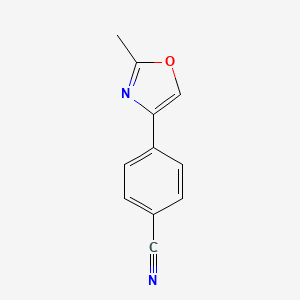

4-(2-Methyloxazol-4-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methyloxazol-4-yl)benzonitrile is an organic compound with the molecular formula C11H8N2O. It is characterized by the presence of a benzonitrile group attached to a methyloxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyloxazol-4-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-methyl-4-oxazole . The reaction is carried out under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methyloxazol-4-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines . Substitution reactions can result in a variety of functionalized compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit diverse biological activities, including antibacterial and antifungal properties. Specifically, derivatives of 4-(2-Methyloxazol-4-yl)benzonitrile have shown promise as antiglaucomatous agents and have demonstrated effectiveness against antibiotic-resistant bacteria such as Enterococcus faecium and Escherichia coli .

Potential Drug Development

The compound may serve as a lead compound for developing new drugs targeting bacterial infections or diseases influenced by carbonic anhydrase inhibition. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

Kinase Inhibition

Notably, this compound derivatives have been explored for their potential as kinase inhibitors. Kinases play critical roles in various cellular processes, and compounds that modulate their activity can be pivotal in treating diseases such as cancer and inflammatory disorders .

Materials Science Applications

In addition to its pharmaceutical potential, this compound is also being investigated for applications in materials science. The unique heterocyclic structure may facilitate the synthesis of novel polymers or functional materials, which could have implications in areas such as electronics and nanotechnology.

Comparative Analysis of Related Compounds

To better understand the position of this compound within heterocyclic chemistry, the following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyloxazole | Five-membered ring with nitrogen | Antimicrobial properties |

| Benzonitrile | Aromatic ring with nitrile group | Solvent and intermediate in synthesis |

| 4-(2-Methylthiazol-4-yl)benzonitrile | Thiazole instead of oxazole | Potential anti-inflammatory effects |

| 5-(2-Methylisoxazol-5-yl)benzamide | Isoxazole instead of oxazole | Anticancer activity |

This comparison highlights the diversity within heterocyclic chemistry and underscores the unique attributes of this compound due to its specific structural features.

Study on Antimicrobial Properties

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against resistant strains of bacteria. The results indicated that modifications to the oxazole ring could enhance antibacterial efficacy, suggesting a pathway for developing new antibiotics.

Exploration of Kinase Inhibition

Another investigation focused on the kinase inhibitory properties of benzonitrile derivatives, including this compound. The findings demonstrated that specific modifications could lead to potent inhibitors of TBK1 and IKKε kinases, which are implicated in several pathological conditions including cancer and chronic inflammation .

Mecanismo De Acción

The mechanism of action of 4-(2-Methyloxazol-4-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . The compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of neurotransmitters . This inhibition can have therapeutic implications, particularly in the treatment of neurological disorders .

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound is similar in structure but contains a sulfonamide group instead of a nitrile group.

4-(2-Methyloxazol-4-yl)benzaldehyde: This compound has an aldehyde group in place of the nitrile group.

Uniqueness

4-(2-Methyloxazol-4-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a methyloxazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Actividad Biológica

4-(2-Methyloxazol-4-yl)benzonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzonitrile core substituted with a 2-methyloxazole group. The presence of both the oxazole and nitrile functionalities contributes to its reactivity and biological activity. The molecular formula is C12H10N2O, with a molecular weight of 198.22 g/mol.

Antiviral Activity

Research indicates that derivatives of compounds similar to this compound exhibit antiviral properties against various viruses, including Zika virus (ZIKV) and dengue fever (DENV). A structure-activity relationship (SAR) study highlighted that modifications to the oxazole moiety significantly influenced antiviral potency. For instance, compounds with oxazole rings showed IC50 values as low as 0.177 mM against ZIKV, indicating promising antiviral potential .

Anticancer Properties

Studies have demonstrated that oxazole-containing compounds can exhibit cytotoxic effects against different cancer cell lines. For example, the compound's analogs were tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, showing varying degrees of cytotoxicity. One notable derivative displayed an IC50 value of 0.147 mM against MCF-7 cells, suggesting that structural modifications can enhance anticancer activity .

Insecticidal Activity

This compound has shown effectiveness in larvicidal assays against Aedes aegypti, the vector for dengue fever and Zika virus. In a study, compounds from this class demonstrated significant mortality rates in larvae within 48 hours, with some achieving over 90% efficacy . The unique mechanism observed included pathological changes in larvae indicative of excretory failure, suggesting a novel mode of action that warrants further investigation.

Research Findings and Case Studies

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antiviral Mechanism: It is believed that the compound disrupts viral replication processes by inhibiting viral enzymes or interfering with host cell pathways.

- Anticancer Mechanism: The cytotoxic effects are likely due to the induction of apoptosis in cancer cells through the activation of intrinsic pathways.

- Insecticidal Mechanism: The compound may affect neurotransmission in insects, leading to paralysis and death.

Propiedades

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDRWIJOSLFZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.